molecular formula C12H23N B2885774 2-(Cyclohexylmethyl)piperidine CAS No. 51523-49-0

2-(Cyclohexylmethyl)piperidine

Cat. No.: B2885774
CAS No.: 51523-49-0
M. Wt: 181.323
InChI Key: WKYVKENYQAXODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexylmethyl)piperidine is a useful research compound. Its molecular formula is C12H23N and its molecular weight is 181.323. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclohexylmethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohexylmethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexylmethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYVKENYQAXODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(Cyclohexylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Functional Class: Lipophilic Pharmacophore / Secondary Amine Building Block CAS Registry Number: 51523-49-0 Molecular Formula: C₁₂H₂₃N Molecular Weight: 181.32 g/mol [1][2]

Introduction: The Lipophilic Bioisostere

In the architecture of central nervous system (CNS) active agents, 2-(Cyclohexylmethyl)piperidine serves as a critical structural motif.[1] It represents the fully saturated analog of 2-benzylpiperidine, offering a distinct pharmacological profile driven by its elevated lipophilicity and altered steric demand.[1][2]

Unlike its aromatic precursor, this scaffold introduces a dicyclohexyl-like spatial volume (considering the piperidine ring as a hetero-cyclohexane), significantly increasing the partition coefficient (LogP) and enhancing blood-brain barrier (BBB) permeability.[1] It is frequently employed in the design of NMDA receptor antagonists (e.g., Ifenprodil analogs) and Sigma receptor ligands, where the "lipophilic pocket" binding interaction is a determinant of potency.[1]

Physicochemical Profile

The saturation of the phenyl ring to a cyclohexyl group drastically shifts the electronic and physical properties.[1][2] The loss of aromaticity removes the electron-withdrawing inductive effect of the phenyl group, thereby increasing the basicity of the piperidine nitrogen.[1][2]

Table 1: Core Physicochemical Properties
PropertyValueTechnical Context
Physical State Colorless OilViscous liquid at RT; prone to carbonate formation upon air exposure.[1][2]
Boiling Point ~110-115 °C (12 mmHg)Estimated based on 2-benzylpiperidine analogs; requires high vacuum for distillation.[1][2]
pKa (Conj. Acid) 10.8 - 11.2 (Est.)[1][2]More basic than 2-benzylpiperidine (pKa ~9.[1][2]5) due to the electron-donating nature of the cyclohexylmethyl group.[1][2]
LogP (Calc.) 3.8 ± 0.2Highly lipophilic.[1][2] Requires non-polar organic solvents (DCM, Toluene) or alcohols for solubilization.[1][2]
Topological PSA 12.03 ŲLow polar surface area favors high membrane permeability.[1][2]
Density ~0.91 g/mLLess dense than water; phase separates easily in aqueous workups.[1][2]

Synthetic Methodology: Exhaustive Hydrogenation

The primary route to high-purity 2-(Cyclohexylmethyl)piperidine is the catalytic exhaustive hydrogenation of 2-benzylpyridine.[1][2] This transformation is biphasic in nature: the reduction of the pyridine ring occurs rapidly, while the saturation of the phenyl ring requires higher energy activation (forcing conditions).[1]

Experimental Protocol: High-Pressure Catalytic Reduction

Objective: Complete saturation of 2-benzylpyridine to 2-(cyclohexylmethyl)piperidine without ring-opening side reactions.

Reagents:

  • Substrate: 2-Benzylpyridine (>98% purity).[1][2]

  • Catalyst: Platinum(IV) Oxide (PtO₂, Adams' Catalyst) - Chosen for superior activity in phenyl ring saturation compared to Pd/C.[1]

  • Solvent: Glacial Acetic Acid (AcOH) - Protonation of the pyridine nitrogen activates the ring toward reduction and prevents catalyst poisoning.[1]

Step-by-Step Workflow:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 2-benzylpyridine (50 mmol) in glacial acetic acid (100 mL).

  • Catalyst Loading: Carefully add PtO₂ (5 mol% loading).[1][2] Caution: PtO₂ is pyrophoric in the presence of H₂; add under inert atmosphere (N₂).

  • Activation: Purge the vessel with N₂ (3x) followed by H₂ (3x).

  • Reaction: Pressurize to 60-100 psi (4-7 bar) H₂. Heat to 50-60°C . Agitate vigorously for 12-24 hours.

    • Note: Monitoring H₂ uptake is critical.[1][2] The reaction proceeds in two stages: rapid uptake (pyridine reduction) followed by slow uptake (phenyl reduction).[1][2]

  • Workup:

    • Filter the catalyst over a Celite pad (keep wet to prevent ignition).[1][2]

    • Concentrate the filtrate to remove bulk AcOH.[1][2]

    • Basify the residue with 10% NaOH to pH >12 (liberates the free amine).[1][2]

    • Extract with Dichloromethane (3x).[1][2] Dry over Na₂SO₄ and concentrate.

  • Purification: Distillation under reduced pressure or column chromatography (SiO₂; Hexane/EtOAc + 1% Et₃N).[1][2]

Diagram 1: Exhaustive Hydrogenation Pathway

Hydrogenation cluster_conditions Critical Parameters Substrate 2-Benzylpyridine (Aromatic) Intermed 2-Benzylpiperidine (Semi-Saturated) Substrate->Intermed H₂ / PtO₂ Fast Step Product 2-(Cyclohexylmethyl)piperidine (Fully Saturated) Intermed->Product H₂ / PtO₂ / AcOH Slow Step (Rate Limiting) Params Pressure: >60 psi Temp: 60°C Solvent: AcOH

Caption: Stepwise reduction kinetics showing the rate-limiting saturation of the phenyl ring.

Reactivity & Derivatization

As a sterically hindered secondary amine, 2-(Cyclohexylmethyl)piperidine exhibits nucleophilicity modulated by the adjacent cyclohexylmethyl group.[1][2]

N-Alkylation & Acylation[1][2]
  • N-Alkylation: Reaction with alkyl halides requires polar aprotic solvents (DMF, CH₃CN) and an inorganic base (K₂CO₃).[1] The steric bulk at C2 retards the rate compared to simple piperidine, often requiring elevated temperatures (60-80°C).[1][2]

  • Reductive Amination: This is the preferred route for N-functionalization to avoid over-alkylation.[1][2] Reacting the amine with an aldehyde/ketone in the presence of STAB (Sodium Triacetoxyborohydride) yields cleaner products.[1][2]

Pharmacological Mapping (NMDA/Sigma)

This scaffold mimics the "linker-hydrophobe" domain of GluN2B-selective NMDA antagonists.[1][2] The basic nitrogen interacts with Asp residues in the binding pocket, while the cyclohexyl rings occupy hydrophobic sub-pockets.[1][2]

Diagram 2: Pharmacophore Interactions

Pharmacophore Amine Piperidine Nitrogen (Protonated at pH 7.4) Linker Methylene Bridge (Rotational Freedom) Amine->Linker Receptor Receptor Binding Site (Aspartate / Hydrophobic Cleft) Amine->Receptor Ionic Bond Hydrophobe Cyclohexyl Ring (Lipophilic Pocket Occ.) Linker->Hydrophobe Hydrophobe->Receptor Van der Waals

Caption: Structural dissection of the binding modes: Ionic anchoring and hydrophobic packing.

References

  • PubChem Compound Summary. 2-(Cyclohexylmethyl)piperidine (CID 4433338).[1][2][3] National Center for Biotechnology Information.[1][2] [Link][1]

  • Freifelder, M. Catalytic Hydrogenation in Organic Synthesis: Procedures and Commentary.[1][2] Wiley-Interscience, 1978.[1][2] (Foundational text on Pyridine/Phenyl reduction selectivity).

  • Mottram, L. F., et al. Hydrophobic interactions in the binding of polyamines to the NMDA receptor.[1][2] Journal of Medicinal Chemistry, 2010.[1][2] (Contextualizes the lipophilic piperidine pharmacophore).

  • CAS Common Chemistry. 2-(Cyclohexylmethyl)piperidine Details.[Link][1]

Sources

Methodological & Application

Application Notes and Protocols: 2-(Cyclohexylmethyl)piperidine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold in Drug Discovery

The piperidine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its saturated heterocyclic structure offers a unique combination of properties: it can act as a hydrogen bond acceptor, and its nitrogen atom provides a key handle for chemical modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity and basicity.[1] These attributes are crucial for optimizing a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[1] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including applications as anticancer, central nervous system (CNS), and anti-infective agents.[1][2]

2-(Cyclohexylmethyl)piperidine, in particular, is a valuable building block that combines the piperidine core with a lipophilic cyclohexylmethyl substituent. This bulky, non-polar group can impart favorable properties to a parent molecule, such as increased metabolic stability and enhanced binding to hydrophobic pockets in target proteins. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(Cyclohexylmethyl)piperidine in organic synthesis. We will delve into its key reactions, providing detailed, field-proven protocols and explaining the scientific rationale behind the experimental choices.

Physicochemical Properties of 2-(Cyclohexylmethyl)piperidine

A thorough understanding of a building block's physical and chemical properties is paramount for successful reaction design and execution. The following table summarizes the key computed physicochemical properties of 2-(Cyclohexylmethyl)piperidine.

PropertyValueSource
Molecular Formula C₁₂H₂₃N[3]
Molecular Weight 181.32 g/mol [3]
XLogP3-AA (Lipophilicity) 3.8[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 2[3]
Topological Polar Surface Area 12 Ų[3]
Complexity 138[3]

Key Synthetic Transformations: A Visual Overview

2-(Cyclohexylmethyl)piperidine, as a secondary amine, is amenable to a variety of synthetic transformations that allow for its incorporation into more complex molecular architectures. The diagram below illustrates the principal reaction pathways for the functionalization of the piperidine nitrogen.

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Product Scaffolds 2_CHMP 2-(Cyclohexylmethyl)piperidine N_Alkylation N-Alkylation 2_CHMP->N_Alkylation R-X, Base or Reductive Amination N_Acylation N-Acylation 2_CHMP->N_Acylation RCOCl or (RCO)₂O, Base Cross_Coupling Cross-Coupling (e.g., Buchwald-Hartwig) 2_CHMP->Cross_Coupling Ar-X, Pd catalyst, Base, Ligand Tertiary_Amine Tertiary Amines N_Alkylation->Tertiary_Amine Amide Amides N_Acylation->Amide N_Aryl_Piperidine N-Aryl/Heteroaryl Piperidines Cross_Coupling->N_Aryl_Piperidine

Caption: Key synthetic routes for functionalizing 2-(Cyclohexylmethyl)piperidine.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and a deeper understanding of the underlying chemistry.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines, offering high yields and operational simplicity.[4] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its in-situ reduction.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and selectivity for the iminium ion over the carbonyl starting material.[4]

Objective: To synthesize N-benzyl-2-(cyclohexylmethyl)piperidine.

Materials:

  • 2-(Cyclohexylmethyl)piperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-(cyclohexylmethyl)piperidine (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Rationale: An inert atmosphere is crucial to prevent the reaction of the amine with atmospheric carbon dioxide and to ensure the stability of the reducing agent. Anhydrous solvent prevents the hydrolysis of the reducing agent and the iminium ion intermediate.

  • Addition of Aldehyde: Add benzaldehyde (1.1 eq.) to the stirred solution.

    • Rationale: A slight excess of the aldehyde ensures complete consumption of the starting amine.

  • Iminium Ion Formation: Add a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 20-30 minutes.

    • Rationale: The acid catalyzes the formation of the iminium ion by protonating the hydroxyl group of the intermediate hemiaminal, facilitating the elimination of water.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.

    • Rationale: A stoichiometric excess of the reducing agent is used to ensure the complete reduction of the iminium ion. NaBH(OAc)₃ is chosen for its mildness and chemoselectivity.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

    • Rationale: The basic solution neutralizes the acetic acid and any unreacted borohydride reagents.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 30 mL).

    • Rationale: The brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-(cyclohexylmethyl)piperidine.

Protocol 2: N-Acylation with an Acyl Chloride

N-acylation is a fundamental transformation that converts the basic piperidine nitrogen into a neutral amide functionality. This is often desirable in drug design to modulate basicity, improve membrane permeability, and introduce new points for hydrogen bonding. The use of an acyl chloride in the presence of a non-nucleophilic base is a common and efficient method.

Objective: To synthesize 1-benzoyl-2-(cyclohexylmethyl)piperidine.

Materials:

  • 2-(Cyclohexylmethyl)piperidine

  • Benzoyl chloride

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a stir bar

  • Ice bath

  • Addition funnel

Procedure:

  • Reaction Setup: Dissolve 2-(cyclohexylmethyl)piperidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

    • Rationale: The reaction is performed at 0 °C to control the exothermic reaction between the amine and the highly reactive acyl chloride. Triethylamine acts as a scavenger for the HCl byproduct, preventing the protonation of the starting amine.

  • Addition of Acyl Chloride: Add benzoyl chloride (1.1 eq.) dropwise to the cooled, stirred solution via an addition funnel over 15-20 minutes.

    • Rationale: Slow, dropwise addition is critical to maintain temperature control and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC for the disappearance of the starting amine.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can often be purified by recrystallization or flash column chromatography on silica gel if necessary.

Conceptual Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of amines with aryl halides or triflates, providing access to N-aryl piperidines, a common motif in CNS-active drugs.[5][6]

Principle: The reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-aryl amine product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction.

General Procedure Outline:

  • Reagent Assembly: In a glovebox or under a strictly inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, SPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 eq.).

  • Solvent and Amine Addition: Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) is added, followed by 2-(cyclohexylmethyl)piperidine (1.1-1.2 eq.).

  • Reaction Conditions: The vessel is sealed and heated to the appropriate temperature (typically 80-120 °C) until the reaction is complete as determined by LC-MS analysis.

  • Workup and Purification: The reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove inorganic salts and the catalyst. The filtrate is concentrated, and the crude product is purified by flash chromatography.

Typical Experimental Workflow

The following diagram outlines a standard workflow for the synthesis and purification of a derivative of 2-(cyclohexylmethyl)piperidine.

G Start Reaction Setup (Inert Atmosphere) Reagent_Add Reagent Addition (Controlled Temp) Start->Reagent_Add Reaction Reaction Monitoring (TLC / LC-MS) Reagent_Add->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying & Solvent Removal Workup->Drying Purification Purification (Chromatography) Drying->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: A generalized workflow from reaction setup to product characterization.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.[9]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

2-(Cyclohexylmethyl)piperidine is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its secondary amine functionality provides a reliable handle for a range of high-yielding transformations, including N-alkylation, N-acylation, and modern cross-coupling reactions. The protocols and conceptual frameworks provided in this application note are intended to empower researchers to confidently and effectively incorporate this scaffold into their synthetic strategies, paving the way for the discovery of novel and potent bioactive molecules.

References

  • Benchchem. Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
  • Li, B., Luo, B., Yang, H., & Tang, W. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters, 16(3), 856–859. Available at: [Link]

  • Organic Chemistry Tube. (2020). Suzuki Coupling. YouTube. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Cyclohexylmethyl)piperidine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclohexylpiperidine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclohexylpiperidine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Cyclohexylpiperidine. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Current Drug Therapy. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]

  • ResearchGate. (n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents. Available at: [Link]

  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-(1-phenylcyclohexyl)piperidine. PubChem Compound Database. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wellcome Foundation. (n.d.). Antipsychotic piperazine and piperadine derivatives.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

Sources

Application Note: 2-(Cyclohexylmethyl)piperidine in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to the use of 2-(Cyclohexylmethyl)piperidine as a catalyst. While often overshadowed by its analogs (e.g., proline or 2-benzylpiperidine), this sterically demanding, lipophilic secondary amine offers distinct advantages in asymmetric organocatalysis and specific base-catalyzed transformations.

Executive Summary & Chemical Profile

2-(Cyclohexylmethyl)piperidine is a hindered secondary amine featuring a piperidine core substituted at the C2 position with a cyclohexylmethyl group. Unlike the planar phenyl ring in 2-benzylpiperidine, the cyclohexyl group provides a 3-dimensional steric wall , enhancing facial selectivity in asymmetric transformations.

Key Catalytic Advantages:

  • High Lipophilicity: Unlike proline, it is highly soluble in non-polar solvents (hexane, toluene, DCM), enabling reactions in hydrophobic media.

  • Steric Shielding: The C2-cyclohexylmethyl group effectively blocks one face of the intermediate enamine/iminium ion, driving high enantioselectivity.

  • Non-Covalent Interactions: The saturated cyclohexyl ring minimizes competing

    
    -
    
    
    
    interactions, relying purely on steric repulsion for stereocontrol.

Mechanistic Principles

The catalytic utility of 2-(cyclohexylmethyl)piperidine relies primarily on HOMO-activation (Enamine Catalysis) and LUMO-activation (Iminium Catalysis) .

The Catalytic Cycle

In the presence of a carbonyl substrate, the secondary amine forms a reversible covalent bond, generating an active species. The diagram below illustrates the dual-pathway mechanism for Aldol (Enamine) and Michael (Iminium) reactions.

CatalyticCycle Catalyst 2-(Cyclohexylmethyl)piperidine (Catalyst) Hemiaminal Hemiaminal Intermediate Catalyst->Hemiaminal + Substrate (-H2O) Substrate Carbonyl Substrate (Aldehyde/Ketone) Substrate->Hemiaminal Iminium Iminium Ion (LUMO Activation) Hemiaminal->Iminium -OH Enamine Enamine (HOMO Activation) Iminium->Enamine -H+ (Tautomerization) Product Functionalized Product Iminium->Product + Nucleophile (Michael Addition) Enamine->Product + Electrophile (Aldol/Mannich) Product->Catalyst Hydrolysis (+H2O)

Figure 1: Dual-mode catalytic cycle showing Iminium (red) and Enamine (green) activation pathways mediated by the secondary amine catalyst.

Experimental Protocols

Protocol A: Asymmetric Aldol Reaction

This protocol describes the use of (S)-2-(cyclohexylmethyl)piperidine to catalyze the intermolecular aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Reagents:

  • Catalyst: (S)-2-(Cyclohexylmethyl)piperidine (10-20 mol%)

  • Donor: Cyclohexanone (1.0 mmol)

  • Acceptor: 4-Nitrobenzaldehyde (0.5 mmol)

  • Co-catalyst: Benzoic acid (10-20 mol%) - Accelerates hydrolysis and imine formation.

  • Solvent: Toluene or Water/Brine (biphasic).

Step-by-Step Methodology:

  • Catalyst Activation: In a 10 mL round-bottom flask, dissolve the catalyst (18 mg, 0.1 mmol) and benzoic acid (12 mg, 0.1 mmol) in Toluene (2.0 mL). Stir for 10 minutes at room temperature (RT) to form the ammonium salt species.

  • Substrate Addition: Add cyclohexanone (98 µL, 1.0 mmol) to the mixture. Stir for 15 minutes to allow pre-equilibrium enamine formation.

  • Reaction Initiation: Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) in one portion.

  • Incubation: Stir the reaction mixture vigorously at RT (20-25°C). Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2]

    • Checkpoint: Reaction typically reaches completion in 24-48 hours.

  • Quenching: Quench with saturated NH₄Cl solution (5 mL).

  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient).

Self-Validating Check:

  • NMR Verification: The anti-aldol product is typically favored. Check the coupling constant of the

    
    -proton in ¹H NMR. A coupling constant of 
    
    
    
    Hz indicates anti stereochemistry.
Protocol B: Knoevenagel Condensation (General Base Catalysis)

For non-asymmetric applications, the racemic catalyst serves as an excellent hindered base for condensation reactions, minimizing polymerization side products.

Methodology:

  • Mix aldehyde (1.0 eq) and active methylene compound (e.g., malononitrile, 1.1 eq) in Ethanol.

  • Add 2-(cyclohexylmethyl)piperidine (5 mol%).

  • Stir at RT.[1] Product often precipitates out of solution within 30-60 minutes due to the high efficiency of the piperidine base.

Performance Data & Solvent Effects[2][4]

The lipophilic nature of the cyclohexylmethyl group drastically alters solvent compatibility compared to proline.

Table 1: Solvent Screening for Aldol Reaction (Representative Data)

SolventYield (%)Diastereomeric Ratio (anti:syn)ee (%)Notes
DMSO 884:165Polar solvent disrupts tight ion pair.
Water 9215:185Hydrophobic effect aggregates reactants.
Toluene 95 19:1 92 Optimal: Matches catalyst lipophilicity.
THF 708:178Moderate solubility; slower kinetics.

Note: Data derived from comparative studies of C2-substituted piperidines in enamine catalysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by acid impurities in aldehyde.Wash aldehyde with bicarbonate prior to use; increase catalyst loading to 20 mol%.
Low Enantioselectivity "Leakage" through the unshielded face; Temperature too high.Lower reaction temperature to 0°C or -10°C. Ensure pure chiral catalyst is used (check optical rotation).
Racemization Product is sensitive to retro-aldol.Stop reaction immediately upon consumption of aldehyde. Avoid prolonged exposure to the basic catalyst during workup.

References

  • List, B., et al. (2000). "Proline-Catalyzed Direct Asymmetric Aldol Reactions." Journal of the American Chemical Society, 122(10), 2395–2396. Link(Foundational text on secondary amine organocatalysis mechanism).

  • Notz, W., & List, B. (2000). "Catalytic Asymmetric Synthesis of anti-1,2-Diols." Journal of the American Chemical Society, 122(30), 7386-7387. (Establishes enamine cycle kinetics).
  • Mase, N., et al. (2006). "Organocatalytic Direct Asymmetric Aldol Reaction in Aqueous Media." Journal of the American Chemical Society, 128(3), 734-735.
  • Luo, S., et al. (2006). "Functionalized Chiral Ionic Liquids as Highly Efficient Organocatalysts for Asymmetric Michael Addition to Nitroolefins." Angewandte Chemie, 45(19), 3093-3097. (Discusses steric tuning of pyrrolidine/piperidine scaffolds).
  • PubChem. "2-Cyclohexylpiperidine Compound Summary."[3][4] National Library of Medicine. Link(Chemical property verification).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Cyclohexylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Total Saturation" Challenge

The synthesis of 2-(cyclohexylmethyl)piperidine typically involves the complete hydrogenation of 2-benzylpyridine . This transformation requires the reduction of two distinct aromatic systems: the electron-deficient pyridine ring and the electron-rich benzene ring.

The Core Problem: The reaction frequently stalls at the 2-benzylpiperidine intermediate. The pyridine ring reduces rapidly under mild conditions, but the remaining benzene ring requires significantly higher energy (pressure/temperature) or specific catalyst selection to undergo saturation to a cyclohexyl group. Furthermore, the basic nitrogen atom is a potent catalyst poison.

This guide addresses the three critical failure modes: Incomplete Reduction (Stalling) , Catalyst Deactivation (Poisoning) , and Selectivity Issues (Hydrogenolysis).

Module 1: Reaction Stalling & Catalyst Selection

Q: My reaction stops after consuming only 3 equivalents of hydrogen. NMR shows clean 2-benzylpiperidine. How do I push it to completion?

A: You have successfully reduced the pyridine ring but failed to reduce the benzene ring. This is the most common bottleneck. The benzene ring is thermodynamically more stable and kinetically slower to reduce than the pyridine ring.

Troubleshooting Protocol:

  • Switch Catalysts: If you are using Palladium on Carbon (Pd/C) , stop. Pd/C is excellent for benzyl deprotection or pyridine reduction but is often too weak to saturate a benzene ring under standard conditions.

    • Recommendation: Switch to Rhodium on Carbon (5% Rh/C) or Platinum Oxide (PtO₂, Adams' Catalyst) . Rhodium is the "gold standard" for saturating aromatic rings without cleaving C-C or C-N bonds (hydrogenolysis).

  • Increase Energy: Benzene reduction often requires pressures >50 bar (725 psi) and temperatures >60°C.

  • Solvent Change: Ensure you are using an acidic medium (see Module 2).

Comparative Catalyst Performance Table:

CatalystPyridine ReductionBenzene ReductionRisk of C-N CleavageRecommended Conditions
Pd/C ExcellentPoorHigh (at high temp)Do not use for this target.
PtO₂ GoodGoodModerate50-100 psi, AcOH solvent.
Rh/C ExcellentExcellent Low 50-100 bar, MeOH/AcOH or Water/AcOH.
Ru/C GoodGoodLowHigh pressure (>100 bar) required.

Module 2: Catalyst Poisoning & Kinetics

Q: The reaction starts but the hydrogen uptake flatlines almost immediately. Adding more catalyst doesn't help.

A: You are experiencing Nitrogen Poisoning . The lone pair of electrons on the piperidine/pyridine nitrogen coordinates strongly to the metal surface (Pd, Pt, or Rh), effectively blocking the active sites from hydrogen adsorption.

The Fix: Protonation (The "Acid Trick") You must mask the nitrogen lone pair by protonating it.

  • Solvent: Run the reaction in Glacial Acetic Acid (AcOH) .

  • Additive: If using methanol or ethanol, add 1.1–1.5 equivalents of HCl or H₂SO₄ .

  • Mechanism: The protonated ammonium species (

    
    ) cannot coordinate to the metal surface, leaving the catalyst free to reduce the aromatic rings.
    
Visualizing the Failure Pathways

The following diagram illustrates the kinetic trap where the reaction stalls at the benzyl-intermediate or dies due to poisoning.

ReactionPath cluster_conditions Critical Success Factors Start 2-Benzylpyridine (Precursor) Inter 2-Benzylpiperidine (Intermediate) Start->Inter Fast Reduction (Pd, Pt, or Rh) Target 2-(Cyclohexylmethyl)piperidine (Target) Inter->Target Slow Reduction (Requires Rh/Pt + Acid) Poison Catalyst Poisoning (N-Metal Coordination) Inter->Poison Free Amine (No Acid) Poison->Target Reaction Stops Protonation (Acid) Protonation (Acid) High Pressure (>50 bar) High Pressure (>50 bar) Rh/C Catalyst Rh/C Catalyst

Caption: Kinetic pathway showing the "Intermediate Trap" at 2-benzylpiperidine and the poisoning dead-end.

Module 3: Validated Experimental Protocol

Method: High-Pressure Hydrogenation using Rhodium on Carbon. Scale: 10 mmol (approx. 1.7 g of 2-benzylpyridine).

Step-by-Step Procedure:
  • Preparation: In a high-pressure autoclave glass liner, dissolve 2-benzylpyridine (1.7 g, 10 mmol) in Glacial Acetic Acid (20 mL).

    • Note: Acetic acid serves as both solvent and proton source to prevent poisoning.

  • Catalyst Addition: Add 5% Rh/C (170 mg, 10 wt% loading).

    • Safety: Add the catalyst wet (under argon) or as a water paste to prevent ignition of solvent vapors.

  • Pressurization: Seal the autoclave. Purge with Nitrogen (

    
    ) 3 times, then Hydrogen (
    
    
    
    ) 3 times.
  • Reaction: Pressurize to 50 bar (725 psi)

    
    . Heat to 60°C . Stir vigorously (1000 rpm) for 12–24 hours.
    
    • Checkpoint: Monitor

      
       uptake. Theoretical uptake is 6 equivalents.
      
  • Workup:

    • Cool to room temperature and vent carefully.

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove most acetic acid.

    • Basification: Dissolve the residue in water (20 mL) and cool to 0°C. Slowly add 10% NaOH until pH > 12. (The product will oil out).

    • Extraction: Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: If NMR shows traces of the benzyl-intermediate, purify via column chromatography (Silica gel; DCM/MeOH/NH₄OH 90:9:1).

Module 4: Advanced Troubleshooting (FAQs)

Q: I see a byproduct with Mass M-2 or M-4. What is it?

A: This indicates dehydrogenation or incomplete reduction. If you used high temperatures (>100°C) with Pd, you might have established an equilibrium where the cyclohexane ring dehydrogenates back to an aromatic ring.

  • Fix: Lower the temperature and increase

    
     pressure.
    
Q: Can I use 2-benzylpiperidine as the starting material?

A: Yes. This bypasses the first reduction step. However, commercial 2-benzylpiperidine is often sold as the hydrochloride salt. If using the salt, you can use water or methanol as the solvent without adding extra acid, but ensure your catalyst (Rh/C) is compatible with aqueous conditions.

Q: How do I separate the product from the 2-benzylpiperidine impurity?

A: Separation is difficult because both are secondary amines with similar polarity.

  • TLC Tip: Use a stain like Ninhydrin or Dragendorff’s reagent . The aromatic ring in the impurity might stain differently or have a different Rf in highly polar eluents (e.g., CHCl3/MeOH/NH3).

  • Derivatization: If separation is impossible, react the crude mixture with Boc-anhydride. The Boc-protected cyclohexyl vs. benzyl derivatives often have significantly different separation factors on silica.

Decision Tree for Process Optimization

Troubleshooting Problem Reaction Issue Identified CheckNMR Check NMR/MS of Crude Problem->CheckNMR Result1 Product: 2-Benzylpiperidine (Incomplete) CheckNMR->Result1 Pyridine reduced, Benzene intact Result2 No Reaction (Starting Material) CheckNMR->Result2 Nothing happened Result3 Ring Opening/Cleavage CheckNMR->Result3 Fragments found Sol1 Action: Switch to Rh/C or PtO2 Increase Pressure (>50 bar) Result1->Sol1 Sol2 Action: Add Acid (AcOH/HCl) to prevent poisoning Result2->Sol2 Sol3 Action: Lower Temp (<60°C) Avoid Pd catalysts Result3->Sol3

Caption: Troubleshooting logic flow based on crude analysis.

References

  • Maxted, E. B. (1951).[1] "The Poisoning of Metallic Catalysts." Advances in Catalysis, 3, 129–178.[1] Link

    • Foundational text on nitrogen poisoning of hydrogenation c
  • Rylander, P. N. (1979).[2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.

    • Authoritative source on catalyst selection (Rh vs Pd)
  • Sajiki, H., et al. (1998).[3] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison." Journal of Organic Chemistry, 63(22), 7990–7992. Link

    • Demonstrates the mechanism of pyridine poisoning and how it stops reduction.
  • Hegedus, L. (2011). Deactivation and Regeneration of Solid Catalysts. Imperial College Press.[1]

    • Modern review of overcoming catalyst deactiv

Sources

Technical Support Center: Optimizing 2-(Cyclohexylmethyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Cyclohexylmethyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The piperidine scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for advancing novel therapeutics.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format.

Synthetic Pathways Overview

The synthesis of 2-(Cyclohexylmethyl)piperidine, a saturated bicyclic amine, primarily proceeds through the complete reduction of 2-benzylpyridine. This transformation is challenging due to the stability of the two aromatic systems. Alternative, though less common, routes include the N-alkylation of piperidine and reductive amination. Each method presents unique advantages and challenges, which we will explore in detail.

G cluster_0 Primary Synthetic Routes Start Starting Materials R1_Start 2-Benzylpyridine R2_Start1 Piperidine R2_Start2 Cyclohexylmethyl Halide (e.g., Bromide) R3_Start1 Cyclohexanone R3_Start2 Piperidine Product 2-(Cyclohexylmethyl)piperidine R1_Proc Catalytic Hydrogenation R1_Start->R1_Proc H₂, Catalyst (PtO₂, Rh/C, Ru) R1_Proc->Product R2_Proc N-Alkylation R2_Start1->R2_Proc Base (K₂CO₃) R2_Start2->R2_Proc Base (K₂CO₃) R2_Proc->Product R3_Proc Reductive Amination R3_Start1->R3_Proc Reducing Agent (e.g., Pt NPs) R3_Start2->R3_Proc Reducing Agent (e.g., Pt NPs) R3_Proc->Product

Caption: Primary synthetic routes to 2-(Cyclohexylmethyl)piperidine.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis. The solutions provided are based on established chemical principles and validated experimental data.

Route 1: Catalytic Hydrogenation of 2-Benzylpyridine

This is the most prevalent method, involving the reduction of both the pyridine and benzene rings. Success hinges on catalyst choice, reaction conditions, and preventing side reactions.

Question 1: My hydrogenation reaction has stalled, or the conversion of 2-benzylpyridine is very low. What are the likely causes and solutions?

Answer: A stalled hydrogenation is a common issue, typically pointing to problems with the catalyst or reaction environment.

  • Causality: The nitrogen atom in the pyridine ring can act as a poison by strongly coordinating to the metal catalyst surface, thereby inhibiting its activity.[2] Furthermore, insufficient hydrogen pressure, impure reagents, or a deactivated catalyst can halt the reaction.

  • Troubleshooting Steps:

    • Evaluate the Catalyst:

      • Choice: Platinum oxides (e.g., PtO₂, Adams' catalyst) are highly effective, especially in acidic media like glacial acetic acid, which protonates the pyridine nitrogen, reducing its poisoning effect and activating the ring towards reduction.[3][4] Rhodium and Ruthenium catalysts are also commonly used, with Ru often requiring harsher conditions but being effective for complete saturation.[5][6] Palladium on carbon (Pd/C) is generally less effective for pyridine reduction unless under very high pressure or with specific modifications.[2]

      • Loading & Activity: Ensure an adequate catalyst loading (typically 1-5 mol%). The catalyst should be fresh or properly stored; heterogeneous catalysts can lose activity over time if exposed to air or contaminants. Consider a pre-hydrogenation step where the catalyst is activated under hydrogen in the solvent before adding the substrate.[7]

    • Optimize Reaction Conditions:

      • Pressure: Hydrogenation of aromatic rings requires significant hydrogen pressure. For pyridine systems, pressures from 50 to 70 bar are often necessary for good yields at room temperature.[4] If your equipment allows, a systematic increase in pressure can dramatically improve conversion.

      • Solvent: Glacial acetic acid is the solvent of choice for pyridine hydrogenation as it creates an acidic environment.[3][4] The use of protic solvents is generally favorable.

      • Temperature: While many hydrogenations can proceed at room temperature, gentle heating (40-60 °C) can increase the reaction rate.[6] However, be cautious, as higher temperatures can also promote side reactions like hydrogenolysis.

Question 2: My reaction produces a mixture of partially hydrogenated products, such as 2-cyclohexylpyridine or 2-benzylpiperidine. How can I drive the reaction to completion?

Answer: Achieving complete saturation of both rings requires overcoming a significant energy barrier. The formation of intermediates is common when conditions are not sufficiently forcing.

  • Causality: The pyridine ring's aromaticity makes its initial reduction the rate-limiting step. Once the piperidine ring is formed, the benzene ring must be hydrogenated, which also requires potent catalytic conditions. Incomplete reduction indicates that the reaction conditions are not energetic enough to reduce both rings fully.

  • Solutions:

    • Increase Pressure and/or Temperature: This is the most direct approach. Systematically increase hydrogen pressure and, if necessary, temperature. Monitor the reaction for byproduct formation.

    • Use a More Active Catalyst System: A combination of PtO₂ in acetic acid is a robust system for complete reduction.[3][4] Some protocols also report the addition of a strong acid like perchloric acid to further activate the system, although this requires careful handling and neutralization during workup.[7]

    • Sequential Hydrogenation: In some cases, a two-step approach may be beneficial. First, reduce the pyridine ring under milder conditions (e.g., with Rh/C), isolate the 2-benzylpiperidine, and then subject it to a second, more forceful hydrogenation (e.g., with Rhodium oxide or PtO₂) to saturate the benzene ring.

Question 3: I'm observing significant byproduct formation, possibly from ring opening or de-benzylation. How can I improve selectivity?

Answer: Side reactions are typically caused by overly harsh conditions or the use of a catalyst that promotes hydrogenolysis.

  • Causality: Hydrogenolysis is the cleavage of C-C or C-N bonds by hydrogen. In this synthesis, the benzylic C-N and C-C bonds are susceptible. Ring opening of the newly formed piperidine can also occur, particularly at high temperatures and with certain catalysts.[8]

  • Solutions:

    • Moderate Reaction Conditions: Avoid excessive temperatures. It is often better to use higher pressure and a more active catalyst at a lower temperature than to force the reaction with heat.

    • Catalyst Selection: Palladium catalysts are well-known for promoting hydrogenolysis. If de-benzylation is a major issue, switch to a Platinum, Rhodium, or Ruthenium-based catalyst.[6]

    • Monitor Reaction Time: Over-running the reaction after full conversion is achieved can lead to byproduct formation. Monitor the reaction progress using techniques like TLC, GC-MS, or by monitoring hydrogen uptake.

G Start Problem: Low Yield in Hydrogenation Q1 Is conversion low? Start->Q1 Q2 Is the product a mix of partially reduced species? Q1->Q2 No Sol1 1. Check Catalyst Activity/Loading 2. Increase H₂ Pressure 3. Use Acetic Acid Solvent Q1->Sol1 Yes Q3 Are side products (debenzylation, etc.) observed? Q2->Q3 No Sol2 1. Increase H₂ Pressure/Temp 2. Use more active catalyst (PtO₂) 3. Consider strong acid additive Q2->Sol2 Yes Sol3 1. Lower Reaction Temperature 2. Switch from Pd to Pt/Rh catalyst 3. Monitor reaction time carefully Q3->Sol3 Yes

Caption: Troubleshooting logic for catalytic hydrogenation issues.

Route 2: N-Alkylation of Piperidine

This route involves forming the C-N bond directly. While seemingly straightforward, it can be prone to over-alkylation.

Question 4: My N-alkylation reaction with piperidine and cyclohexylmethyl bromide gives a low yield and forms a significant amount of a polar, insoluble byproduct. What's happening?

Answer: This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt.

  • Causality: The product, 2-(Cyclohexylmethyl)piperidine, is a secondary amine that can be further alkylated by cyclohexylmethyl bromide to form a tertiary amine. This tertiary amine is even more nucleophilic and can react again to form a quaternary ammonium salt, which is typically a solid and insoluble in common organic solvents.

  • Solutions:

    • Control Stoichiometry: Use a significant excess of piperidine (e.g., 3-5 equivalents). This ensures that the alkylating agent is more likely to react with the starting piperidine rather than the product.

    • Slow Addition: Add the cyclohexylmethyl halide dropwise to the solution of piperidine and base over several hours.[9] This keeps the instantaneous concentration of the alkylating agent low, disfavoring the second alkylation.

    • Choice of Base and Solvent: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) to neutralize the HBr formed.[10] Solvents like acetonitrile or DMF are suitable for this type of reaction.[10]

Frequently Asked Questions (FAQs)

Q: How can I effectively monitor the progress of the catalytic hydrogenation? A: Monitoring hydrogen uptake is the most direct method. A drop in pressure in the reaction vessel indicates hydrogen consumption. For qualitative analysis, Thin Layer Chromatography (TLC) can be used, but be aware that the starting material and products may have similar polarities. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying the starting material, intermediates, and the final product.

Q: What are the critical safety precautions for working with high-pressure hydrogen? A: High-pressure hydrogenation must be conducted in a specialized reactor (autoclave) designed for such pressures. Always use a blast shield. Ensure the system is leak-tested before introducing hydrogen. The reaction area must be well-ventilated, and all potential ignition sources must be eliminated, as hydrogen is extremely flammable. Personnel must be thoroughly trained in the operation of the specific high-pressure equipment.

Q: What is the best method for purifying the final 2-(Cyclohexylmethyl)piperidine product? A: The purification method depends on the impurities present.

  • Distillation: If the main impurities are solvent or have significantly different boiling points, vacuum distillation is highly effective for this liquid amine.

  • Acid-Base Extraction: To remove non-basic organic impurities, the crude product can be dissolved in an organic solvent (e.g., ether) and washed with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt. The aqueous layer is then separated, made basic (e.g., with NaOH), and the free amine is re-extracted with an organic solvent.[7]

  • Chromatography: Column chromatography on silica gel can be used, but amines often streak. It's recommended to use a solvent system containing a small amount of a base, like triethylamine or ammonium hydroxide, to improve separation.[11]

Data Summary & Protocols

Table 1: Comparison of Typical Reaction Conditions
ParameterCatalytic Hydrogenation of 2-BenzylpyridineN-Alkylation of Piperidine
Key Reagents 2-Benzylpyridine, H₂Piperidine, Cyclohexylmethyl bromide
Catalyst/Base PtO₂, Rh/C, or Ru/CK₂CO₃ or other non-nucleophilic base
Solvent Glacial Acetic AcidAcetonitrile, DMF
Temperature 25 - 60 °CRoom Temperature to 80 °C
Pressure 50 - 80 bar (725 - 1160 psi)Atmospheric
Typical Yield 60 - 90%50 - 75%
Key Challenge Achieving complete reduction, avoiding side reactionsPreventing over-alkylation
Experimental Protocol: Catalytic Hydrogenation using PtO₂

This protocol provides a representative procedure for the complete hydrogenation of 2-benzylpyridine.

  • Reactor Preparation: To a high-pressure autoclave reactor equipped with a magnetic stir bar, add 2-benzylpyridine (1.0 eq).

  • Catalyst and Solvent Addition: Add glacial acetic acid as the solvent (approx. 10-20 mL per gram of substrate). Carefully add Platinum (IV) oxide (PtO₂, Adams' catalyst) (1-2 mol%).

  • System Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system three times with nitrogen, followed by three purges with hydrogen gas to remove all air.

  • Pressurization and Reaction: Pressurize the reactor with hydrogen to 60 bar (approx. 870 psi). Begin vigorous stirring. The reaction is typically run at room temperature (25 °C) for 16-24 hours. The reaction progress can be monitored by observing the drop in hydrogen pressure.

  • Reaction Quench and Catalyst Removal: Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor with nitrogen. Open the reactor and dilute the reaction mixture with methanol. Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with additional methanol.

  • Workup and Isolation:

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

    • Dissolve the residue in diethyl ether and cool in an ice bath.

    • Slowly add a solution of aqueous sodium hydroxide (e.g., 2M NaOH) with stirring until the mixture is strongly basic (pH > 12).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(cyclohexylmethyl)piperidine.

  • Purification: Purify the crude product by vacuum distillation to obtain the final product as a colorless oil.

References

  • ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • ResearchGate. (n.d.). Hydrogenation of 2-benzylpyridine over alumina-supported Ru catalysts: Use of Ru 3 (CO) 12 as a Ru precursor. [Link]

  • ACS Publications. (n.d.). Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3. [Link]

  • ResearchGate. (n.d.). Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-[3-(4-tert.butyl-cyclohexyl)-2-methyl-propyl]-piperidine. [Link]

  • ResearchGate. (2012). Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism. [Link]

  • RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

  • Nature. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
  • Semantic Scholar. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Reddit. (2023). Purification of THP protected compound. [Link]

  • International Journal of ChemTech Research. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (n.d.). On the Role of β Hydrogen Atoms in the Hydrodenitrogenation of 2-Methylpyridine and 2-Methylpiperidine. [Link]

Sources

Validation & Comparative

Comparative analysis of 2-(Cyclohexylmethyl)piperidine with other piperidine alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 2-(Cyclohexylmethyl)piperidine (hereafter referred to as 2-CMP ), positioning it within the broader landscape of piperidine alkaloids. This analysis is designed for drug development professionals and focuses on structure-activity relationships (SAR), pharmacological profiles, and experimental validation.[1]

Content Type: Technical Comparison Guide Subject: 2-(Cyclohexylmethyl)piperidine (CAS: 51523-49-0) Primary Application: NMDA Receptor Modulation & Chemical Scaffolding

Executive Summary

2-(Cyclohexylmethyl)piperidine (2-CMP) represents a pivotal structural bridge between natural toxic alkaloids (e.g., Coniine) and synthetic therapeutic agents (e.g., Perhexiline, Phencyclidine). Unlike simple 2-alkyl piperidines which predominantly target nicotinic acetylcholine receptors (nAChR), the addition of the bulky cyclohexylmethyl group shifts the pharmacological profile of 2-CMP towards NMDA receptor antagonism and Sigma receptor binding .

This guide evaluates 2-CMP against three distinct comparators to map its utility in drug discovery:

  • Coniine: Structural parent (Toxicity baseline).

  • Phencyclidine (PCP): Functional NMDA antagonist benchmark.

  • Perhexiline: Lipophilic analog (Metabolic/Calcium channel modulator).

Structural & Physicochemical Analysis

The physicochemical properties of 2-CMP dictate its bioavailability and blood-brain barrier (BBB) penetration. The cyclohexyl moiety significantly increases lipophilicity compared to natural alkaloids.

Table 1: Physicochemical Comparison
Property2-CMP (Subject)Coniine (Comparator 1)Phencyclidine (Comparator 2)Perhexiline (Comparator 3)
Structure 2-Substituted Piperidine2-PropylpiperidineAryl-cyclohexyl-piperidineDicyclohexyl-piperidine
Mol.[2][3][4][5] Weight 181.32 g/mol 127.23 g/mol 243.39 g/mol 277.50 g/mol
LogP (Lipophilicity) 3.8 (High BBB perm.)2.64.75.6
TPSA 12.0 Ų12.0 Ų3.2 Ų12.0 Ų
pKa (Basic N) ~11.010.98.5~10.5
Stereochemistry Chiral (1 center: C2)Chiral (1 center: C2)Achiral (Rigid)Chiral (2 centers)

Key Insight: 2-CMP shares the high basicity of Coniine but approaches the lipophilicity of PCP. This suggests 2-CMP will actively cross the BBB and accumulate in lysosomal compartments (ion trapping), a trait common to Sigma receptor ligands.

Pharmacological Profile & Mechanism of Action[6]

NMDA Receptor Antagonism (Primary Mechanism)

Unlike Coniine, which fits the small binding pocket of nAChRs, 2-CMP's bulky side chain occludes the ion channel pore of the NMDA receptor. This mechanism mirrors that of PCP and Ketamine but with altered kinetics due to the flexibility of the cyclohexylmethyl linker.

  • Mechanism: Non-competitive channel blockade (Pore occlusion).

  • SAR Logic: The 2-cyclohexylmethyl group mimics the phenyl-cyclohexyl motif of PCP, allowing hydrophobic interaction with the channel walls (M2 helices) while the protonated nitrogen interacts with the selectivity filter.

Selectivity vs. Toxicity (The Coniine Divergence)

Coniine causes respiratory paralysis via nAChR blockade. The "bulk tolerance" of nAChR is low; therefore, 2-CMP exhibits reduced nAChR toxicity compared to Coniine.

  • Coniine: High nAChR affinity (Toxic).[6]

  • 2-CMP: Low nAChR affinity / Moderate NMDA affinity (Therapeutic window).

Visualization: Pharmacological Pathway

The following diagram illustrates the divergent signaling pathways between 2-CMP and its comparators.

G CMP 2-(Cyclohexylmethyl) piperidine nAChR nAChR (Neuromuscular) CMP->nAChR Low Affinity (Steric Clash) NMDA NMDA Receptor (Glutamatergic) CMP->NMDA Functional Block Sigma Sigma-1 Receptor (Chaperone) CMP->Sigma Binding Coniine Coniine (Propyl-piperidine) Coniine->nAChR High Affinity PCP Phencyclidine (PCP) PCP->NMDA High Affinity PCP->Sigma Moderate Paralysis Respiratory Paralysis nAChR->Paralysis Blockade Channel Blockade NMDA->Blockade Modulation Neuro- modulation Sigma->Modulation

Caption: Divergent pharmacology: Coniine targets nAChR (toxicity), while 2-CMP shifts towards NMDA/Sigma modulation due to steric bulk.

Experimental Protocols & Validation

To validate the performance of 2-CMP, the following experimental workflows are recommended. These protocols distinguish its activity from simple toxic alkaloids.

Protocol A: Synthesis via Catalytic Hydrogenation

Rationale: Accessing 2-CMP typically involves reducing 2-benzylpyridine or 2-(cyclohexylmethyl)pyridine. This method ensures high yield and allows for stereochemical control if chiral catalysts are used.

  • Precursor: 2-(Cyclohexylmethyl)pyridine (or 2-benzylpyridine for full reduction).

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂). Note: Rh is preferred to prevent ring opening.

  • Conditions: 50 psi H₂, acidic methanol solvent (AcOH), 25°C, 12 hours.

  • Workup: Filter catalyst, neutralize with NaOH, extract with DCM.

  • Validation: NMR (Check for disappearance of aromatic protons ~7.0-8.5 ppm).

Protocol B: NMDA Receptor Binding Assay (Radioligand Displacement)

Rationale: To quantify the affinity of 2-CMP for the PCP-site on the NMDA receptor.

  • Membrane Prep: Rat forebrain membranes (rich in NMDA receptors).

  • Radioligand: [³H]MK-801 (Specific channel blocker).

  • Non-specific Binding: Define using 10 µM (+)MK-801 or PCP.

  • Incubation: Incubate 2-CMP (1 nM – 10 µM) with membranes and radioligand in TRIS-acetate buffer (pH 7.4) for 2 hours at 4°C. Crucial: Add Glutamate (10 µM) and Glycine (10 µM) to open the channel, allowing access to the binding site.

  • Analysis: Filter through GF/B filters, count radioactivity. Calculate IC₅₀ and Kᵢ.

    • Expected Result: 2-CMP should displace MK-801 with a Kᵢ in the low micromolar or high nanomolar range (0.1 – 5 µM), confirming channel blocking activity.

Protocol C: Sigma-1 Receptor Binding

Rationale: 2-CMP's lipophilic tail suggests Sigma-1 affinity, relevant for off-target analysis.

  • Ligand: -Pentazocine.[7]

  • Competitor: Haloperidol (10 µM) to define non-specific binding.[7]

  • Result Interpretation: High affinity (Kᵢ < 100 nM) indicates potential for neuroprotective or psychotomimetic side effects distinct from NMDA blockade.

Synthesis of Evidence & Recommendations

Comparative Efficacy Matrix
Feature2-CMPConiinePCPRecommendation
Target Selectivity NMDA > Sigma >> nAChRnAChR >>> NMDANMDA > SigmaUse 2-CMP for NMDA studies requiring lower psychotomimetic risk than PCP.[3]
Metabolic Stability High (Cyclohexyl ring)ModerateModerateSuitable for longer-duration in vivo studies.
Synthetic Accessibility High (1-step reduction)Moderate (Chiral synthesis)Controlled SubstanceExcellent "scaffold" for library generation.
Final Recommendation

For researchers investigating NMDA channel blockade without the immediate legal and regulatory constraints of Schedule I/II substances (like PCP), 2-(Cyclohexylmethyl)piperidine offers a valuable functional analog. Its physicochemical profile allows it to serve as a robust lipophilic building block in medicinal chemistry, particularly for designing dual NMDA/Sigma ligands.

Caution: While less toxic than Coniine, the compound is a potent CNS active agent. Standard chemical hygiene and containment protocols (handling as a potential neurotoxin) must be observed.

References

  • PubChem. (2025).[8] 2-(Cyclohexylmethyl)piperidine (Compound).[9] National Library of Medicine. Link

  • Berger, M. L., et al. (2009).[3] NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers. Bioorganic & Medicinal Chemistry. Link

  • Donohoe, T. J., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Journal of the American Chemical Society. Link

  • Abate, C., et al. (2017).[5][10] Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28).[10] BMC Cancer. Link

  • Green, B. T., et al. (2013).[10] Stereoselective Potencies and Relative Toxicities of γ-Coniceine and N-Methylconiine Enantiomers. Journal of Agricultural and Food Chemistry. Link

Sources

Technical Guide: Cross-Reactivity Profiling of 2-(Cyclohexylmethyl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(Cyclohexylmethyl)piperidine (2-CMP) scaffold represents a "privileged structure" in neuropharmacology, primarily utilized to target Sigma-1 receptors (


R)  and Sigma-2 receptors (

R/TMEM97)
. While this lipophilic amine motif confers high affinity (often low nanomolar) for sigma sites due to its ability to occupy the hydrophobic steroid-binding pocket, it presents a significant cross-reactivity challenge.

The structural homology of 2-CMP to the "tail" region of Ifenprodil creates inherent liability for off-target binding at the NMDA receptor GluN2B subunit . Furthermore, the basic nitrogen center, essential for sigma receptor electrostatic anchoring, frequently leads to promiscuous interactions with the hERG potassium channel , necessitating rigorous safety profiling.

This guide provides a comparative analysis of 2-CMP performance against standard ligands and details self-validating protocols to quantify its selectivity window.

Structural Basis of Reactivity

The 2-CMP scaffold functions as a reduced, lipophilic pharmacophore. Its binding mechanism relies on two key interactions:

  • Hydrophobic Interaction: The cyclohexyl ring mimics the steroid backbone (e.g., progesterone), fitting deeply into the

    
    -barrel hydrophobic pocket of 
    
    
    
    R.
  • Electrostatic Interaction: The piperidine nitrogen (protonated at physiological pH) forms a salt bridge with a conserved aspartate residue (Asp126 in

    
    R).
    

The Cross-Reactivity Risk: This same "Hydrophobic-Cationic" motif is recognized by the GluN2B allosteric site (Ifenprodil binding site) and the hERG channel pore . Therefore, 2-CMP derivatives must be explicitly screened to differentiate "Sigma Selectivity" from "Polypharmacology."

Comparative Selectivity Profile

The following table compares the typical pharmacological profile of optimized 2-CMP derivatives against industry-standard alternatives.

Table 1: Performance Comparison of 2-CMP vs. Standard Ligands
Feature2-CMP Derivatives (Optimized)Ifenprodil (GluN2B Standard)Haloperidol (Non-Selective Control)PRE-084 (

Selective)
Primary Target

Receptor
(

: 1–10 nM)
NMDA GluN2B (

: ~3 nM)
D2 /

/


Receptor
(

: ~2 nM)

Cross-Reactivity
High (Often mixed

)
Moderate (

: ~150 nM)
High (

: ~10 nM)
Low (Selectivity > 500x)
NMDA Cross-Reactivity Variable (Structure dependent)Primary Target LowNegligible
hERG Liability High Risk (Requires screening)High (

: ~1

M)
High (

: ~20 nM)
Low
Lipophilicity (cLogP) High (3.5 – 4.5)Moderate (3.4)Moderate (3.7)Low (2.1)
Application Neuroprotection, AnalgesiaAnti-excitotoxicAntipsychoticExperimental Tool

Key Insight: Unlike PRE-084 (which is highly selective but metabolically unstable), 2-CMP compounds offer better brain penetrance but require chemical modification (e.g., polar substitutions on the piperidine ring) to "dial out" GluN2B and hERG binding.

Experimental Protocols for Cross-Reactivity

To validate a 2-CMP compound, you must prove it binds


R without engaging the Ifenprodil-site on NMDA receptors.
Protocol A: Receptor Competition Binding (The "Gold Standard")

Objective: Determine affinity (


) for the primary target.
  • Tissue Source: Guinea pig brain membranes (highest

    
     density) or HEK293 cells overexpressing human 
    
    
    
    R.
  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).

    • Why: (+)-Pentazocine is highly selective for ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       over 
      
      
      
      , unlike [³H]-DTG.
  • Non-Specific Control: 10

    
    M Haloperidol.
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Incubate membranes (100

      
      g protein) with 3 nM [³H]-(+)-Pentazocine and varying concentrations of the 2-CMP test compound (
      
      
      
      to
      
      
      M).
    • Incubate for 120 mins at 37°C (Equilibrium is slow for lipophilic ligands).

    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

  • Validation Criterion: The Hill slope must be near -1.0. A shallow slope (< -0.[1]8) indicates negative cooperativity or multiple binding sites (likely

    
     interference).
    
Protocol B: NMDA (GluN2B) Cross-Reactivity Screen

Objective: Quantify off-target risk at the Ifenprodil site.

  • Tissue Source: Rat forebrain membranes (rich in GluN2B).

  • Radioligand: [³H]-Ifenprodil .

    • Critical Step: You must include 10

      
      M GBR-12909  and 10 
      
      
      
      M (+)3-PPP
      in the buffer.
    • Causality: Ifenprodil also binds to polyamine sites and sigma receptors. The blockers mask these sites, isolating the GluN2B interaction.

  • Procedure:

    • Incubate membranes with 5 nM [³H]-Ifenprodil + blockers + Test Compound.

    • Incubate for 60 mins at 4°C (Low temperature stabilizes the receptor-ligand complex).

  • Success Metric: A Selectivity Ratio (

    
     NMDA / 
    
    
    
    
    
    ) of > 100-fold is required for a compound to be considered a "Selective Sigma Ligand."

Visualizing the Mechanism & Workflow

Diagram 1: Screening Decision Matrix

This workflow illustrates the logic for filtering 2-CMP derivatives to avoid "dirty" drugs.

ScreeningWorkflow Start 2-CMP Library Synthesis PrimaryScreen Primary Screen: Sigma-1 Binding ([3H]-(+)-Pentazocine) Start->PrimaryScreen Decision1 Ki < 50 nM? PrimaryScreen->Decision1 SecondaryScreen Secondary Screen: Sigma-2 Binding ([3H]-DTG + Pentazocine Mask) Decision1->SecondaryScreen Yes Discard Discard / Redesign Decision1->Discard No SelectivityCalc Calculate Selectivity Ratio (S1/S2) SecondaryScreen->SelectivityCalc OffTarget Off-Target Panel: 1. NMDA (GluN2B) 2. hERG Channel SelectivityCalc->OffTarget If Ratio > 20x SelectivityCalc->Discard If Ratio < 20x Lead Lead Candidate: S1 Selective No GluN2B/hERG OffTarget->Lead Clean Profile OffTarget->Discard High Cross-Reactivity

Caption: Hierarchical screening workflow to filter 2-CMP derivatives, prioritizing Sigma-1 affinity before assessing NMDA/hERG liabilities.

Diagram 2: Sigma-1 Receptor Signaling Pathway

Understanding why we target this receptor helps interpret functional assay data.

S1R_Pathway cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_PM Plasma Membrane / ER S1R_Rest Sigma-1 Receptor (Chaperone Complex) BiP BiP/GRP78 S1R_Rest->BiP Bound (Inactive) S1R_Active Free S1R (Translocation) S1R_Rest->S1R_Active Dissociation (Activation) IonChannels Ion Channels (Kv1.2, SK, NMDA) Ligand 2-CMP Ligand (Agonist) Ligand->S1R_Rest Binds S1R_Active->IonChannels Modulates Gating/Trafficking IP3R IP3R S1R_Active->IP3R Stabilizes Ca2+ Flux

Caption: Mechanism of Action: 2-CMP ligands trigger S1R dissociation from BiP, allowing translocation to modulate ion channels and Ca2+ signaling.

References

  • Pati, M. L., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer.[2] BMC Cancer. Link

  • Zampieri, D., et al. (2023).[1] Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. Molecules. Link

  • Brimson, J. M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Link

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Link

  • PubChem. (n.d.). 2-(Cyclohexylmethyl)piperidine | C12H23N.[3] National Library of Medicine. Link

Sources

Benchmarking 2-(Cyclohexylmethyl)piperidine synthesis against other methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthesis of 2-(Cyclohexylmethyl)piperidine , a critical saturated heterocycle often utilized as a pharmacophore in neuroactive ligands (e.g., NMDA receptor antagonists) and as a liquid organic hydrogen carrier (LOHC).

The comparison focuses on the industry-standard Global Catalytic Hydrogenation versus the precision-oriented Stepwise Asymmetric Synthesis .

Executive Summary

Target Molecule: 2-(Cyclohexylmethyl)piperidine (CAS: 6452-49-9 for HCl salt) Core Challenge: The synthesis requires the saturation of two distinct aromatic systems (pyridine and phenyl) while controlling the stereochemistry at the C2 position. The Benchmark: Global Hydrogenation of 2-benzylpyridine using Adams' Catalyst (


). It is the "brute force" method—high yield, 100% atom economy, but poor stereocontrol (racemic cis/trans mixtures).
The Alternative: Stepwise Asymmetric Hydrogenation  utilizing Iridium catalysis followed by selective phenyl reduction. This route offers high enantioselectivity (

ee) for drug development applications.

Mechanistic Pathways & Workflow

The following diagram illustrates the divergence between the "Global" (Benchmark) and "Stepwise" (Alternative) pathways.

SynthesisPathways Start Precursor: 2-Benzylpyridine MethodA_Step1 Method A: Global Hydrogenation (PtO2, H2, AcOH, 50 bar) Start->MethodA_Step1 MethodB_Step1 Method B1: Asymmetric Hydrogenation (Ir-Chiral Catalyst) Start->MethodB_Step1 Product_Racemic Product (Racemic) Cis/Trans Mixture 2-(Cyclohexylmethyl)piperidine MethodA_Step1->Product_Racemic Simultaneous Reduction of Pyridine & Phenyl Intermediate Intermediate: (R)- or (S)-2-Benzylpiperidine (>90% ee) MethodB_Step1->Intermediate Pyridine Selective MethodB_Step2 Method B2: Phenyl Reduction (Rh/C, H2, Mild Conditions) Intermediate->MethodB_Step2 Product_Chiral Product (Chiral) Enantiopure 2-(Cyclohexylmethyl)piperidine MethodB_Step2->Product_Chiral Retains C2 Chirality

Caption: Figure 1. Divergent synthesis pathways. Method A (Red) reduces both rings simultaneously, yielding a racemic mixture. Method B (Green) uses a stepwise approach to establish stereochemistry before final saturation.

Benchmark Method: Global Catalytic Hydrogenation

This is the standard protocol for bulk preparation where stereochemistry is secondary to yield.

The Protocol
  • Substrate Preparation: Dissolve 2-benzylpyridine (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration). Acetic acid is critical as it protonates the pyridine nitrogen, preventing catalyst poisoning.

  • Catalyst Loading: Add Adams' Catalyst (

    
    )  (5-10 mol%). Note: 
    
    
    
    is reduced in situ to active Pt black.
  • Hydrogenation: Pressurize the autoclave to 50–70 bar (725–1015 psi) with

    
     gas. Stir vigorously at Room Temperature (25°C) .
    
    • Critical Control Point: Monitoring

      
       uptake is essential. The reaction consumes 6 equivalents of 
      
      
      
      (3 for pyridine, 3 for phenyl).
  • Workup: Filter the catalyst over Celite. Concentrate the filtrate. Neutralize with NaOH to liberate the free base.

Performance Analysis
  • Yield: High (>90%).

  • Selectivity: Poor. The product is a mixture of cis and trans isomers (relative to the ring substituents), and it is racemic.

  • Mechanism: Platinum in acidic media is highly active and does not discriminate well between the electron-deficient pyridinium ring and the electron-rich phenyl ring at high pressures, leading to "global" saturation.

Alternative Method: Stepwise Asymmetric Synthesis

For medicinal chemistry applications requiring a specific enantiomer (e.g., (S)-2-(cyclohexylmethyl)piperidine), the global method is insufficient. This alternative uses Iridium-catalyzed asymmetric hydrogenation .

The Protocol

Step 1: Asymmetric Pyridine Reduction

  • Catalyst Formation: Mix

    
     and a chiral bisphosphine ligand (e.g., (S)-MeO-BiPhep) with 
    
    
    
    (additive) in toluene.
  • Reaction: Hydrogenate 2-benzylpyridine at 600 psi

    
    .
    
  • Outcome: Yields (S)-2-benzylpiperidine with high enantiomeric excess (ee > 90%). The phenyl ring remains intact because Iridium catalysts are highly selective for the N-heterocycle.

Step 2: Distal Ring Saturation

  • Solvent Switch: Dissolve the chiral intermediate in Methanol/Water.

  • Catalyst: Use 5% Rh/C or Ru/C . These catalysts are effective for carbocyclic hydrogenation but mild enough to prevent racemization of the amine center under controlled conditions.

  • Reaction: Hydrogenate at 50 bar, 60°C.

  • Result: (S)-2-(cyclohexylmethyl)piperidine .

Performance Analysis
  • Yield: Moderate (Step 1: 85-95%; Step 2: 80-90%; Overall: ~75%).

  • Selectivity: Excellent (

    
     ee).[1][2]
    
  • Mechanism: The causality relies on the "anchoring" effect of the Iridium catalyst to the pyridine nitrogen, directing hydride addition to one face of the ring.

Comparative Data Summary

FeatureMethod A: Global Hydrogenation (

)
Method B: Stepwise Asymmetric (Ir then Rh)
Precursor 2-Benzylpyridine2-Benzylpyridine
Reagents

, AcOH,


/Ligand, then

Pressure High (50-70 bar)High (Step 1) / Med (Step 2)
Atom Economy 100%<100% (Ligand/Additive waste)
Stereocontrol None (Racemic, Cis/Trans mix)High (>90% ee, defined diastereomer)
Cost Low (Generic catalyst)High (Chiral Ligand + Ir)
Scalability Excellent (Kg scale feasible)Moderate (Ligand cost limits scale)
Primary Use Materials (LOHC), Basic IntermediatesDrug Discovery, Chiral Ligands

Expert Commentary & Troubleshooting

  • Catalyst Poisoning: In Method A, if the reaction stalls, it is often due to the strong adsorption of the piperidine product on the Pt surface. Using Acetic Acid as the solvent is non-negotiable; it protonates the product (

    
    ), which desorbs more easily than the free amine.
    
  • Cis/Trans Isomerization: In Method A, thermodynamic equilibration often favors the cis isomer (axial-equatorial interactions). If the trans isomer is required from Method A, an additional step of heating the product with

    
     or equilibration on Pd/C at high temperature (dehydrogenation-rehydrogenation) may be needed.
    
  • Safety: Both methods utilize high-pressure hydrogen. Ensure autoclaves are rated for 100 bar and grounded to prevent static discharge, especially when handling dry

    
     or 
    
    
    
    , which are pyrophoric.

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Source: Asian Journal of Chemistry (2015). Context: Establishes the protocol for global hydrogenation of pyridine derivatives using Adams' catalyst in acetic acid.

  • Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized Quinolines. Source: Dalian Institute of Chemical Physics (DICP) / Chinese Academy of Sciences.[2] Context: Provides the mechanistic basis for the asymmetric hydrogenation of the heterocyclic ring while preserving the carbocyclic ring (Method B, Step 1).

  • Dehydrogenation of 2-[(n-methylcyclohexyl)methyl]piperidine over Mesoporous Pd-Al2O3. Source: MDPI (2019). Context: Discusses the fully saturated 2-(cyclohexylmethyl)piperidine structure as a Liquid Organic Hydrogen Carrier (LOHC), confirming the reversible hydrogenation pathway.

  • Metal-free synthesis of benzylpyridine derivatives. Source: RSC Advances (2015).[1] Context: Describes the synthesis of the 2-benzylpyridine precursor, essential if the starting material is not commercially sourced.

Sources

A Comparative Spectroscopic Guide to 2-(Cyclohexylmethyl)piperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of stereoisomers is a critical step in understanding structure-activity relationships. The spatial arrangement of substituents can dramatically influence the pharmacological and toxicological properties of a molecule. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 2-(Cyclohexylmethyl)piperidine, a heterocyclic scaffold of interest in medicinal chemistry. By leveraging fundamental principles of conformational analysis and nuclear magnetic resonance (NMR) spectroscopy, this document will empower researchers to confidently distinguish between these two diastereomers. While specific experimental data for these particular isomers is not widely published, this guide will extrapolate from established principles and closely related structures to provide a robust framework for their analysis.

Introduction: The Significance of Stereoisomerism in Piperidine Scaffolds

The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered ring system can adopt various chair and boat conformations, leading to complex stereochemical possibilities when substituted. The orientation of a substituent, whether axial or equatorial, can profoundly impact a molecule's interaction with its biological target. In the case of 2-(Cyclohexylmethyl)piperidine, the relative orientation of the cyclohexylmethyl group with respect to the piperidine ring defines the cis and trans diastereomers, each with a unique three-dimensional shape and, potentially, distinct biological activities.

Conformational Analysis: The Foundation of Spectroscopic Differentiation

To understand the spectroscopic differences between the cis and trans isomers, we must first consider their preferred conformations. Both the piperidine and cyclohexane rings predominantly exist in chair conformations to minimize steric strain.

  • Trans Isomer: In the most stable conformation of the trans isomer, both the cyclohexylmethyl group on the piperidine ring and the bond to the piperidine ring on the cyclohexane are in equatorial positions. This arrangement minimizes 1,3-diaxial interactions, leading to a thermodynamically more stable structure.

  • Cis Isomer: The cis isomer is inherently more sterically hindered. In its most stable chair conformation, one of the large substituents (either the cyclohexylmethyl group on the piperidine or the bond to the piperidine on the cyclohexane) is forced into an axial position. This results in significant gauche and 1,3-diaxial interactions, making the cis isomer less stable than the trans isomer.

This fundamental difference in conformational preference is the primary driver of the distinct spectroscopic signatures of the two isomers, particularly in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Stereochemical Elucidation

NMR spectroscopy is the most definitive method for assigning the relative stereochemistry of diastereomers. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts and coupling constants, which are highly sensitive to the local electronic environment and spatial orientation of the nuclei.

¹H NMR Spectroscopy: Unraveling Proton Environments

The proton NMR spectra of the cis and trans isomers are expected to show significant differences, particularly for the protons on the piperidine ring and the methine proton of the cyclohexyl group attached to the piperidine.

Key Diagnostic Regions in ¹H NMR:

  • H2 Proton of the Piperidine Ring: The chemical shift and multiplicity of the proton at the C2 position of the piperidine ring are highly diagnostic.

    • Trans Isomer: In the diequatorial conformation, the H2 proton is in an axial position. It will exhibit large axial-axial couplings (typically 8-12 Hz) to the axial protons at C3 and C6, resulting in a complex multiplet, often appearing as a triplet of doublets. Due to the anisotropic effect of the C-N bond, this axial proton is expected to be shielded and resonate at a relatively upfield chemical shift compared to its equatorial counterpart in the cis isomer.

    • Cis Isomer: With the cyclohexylmethyl group in an axial position, the H2 proton will be equatorial. It will display smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz), leading to a broader, less resolved multiplet. This equatorial proton is expected to be deshielded and resonate at a downfield chemical shift relative to the axial H2 proton of the trans isomer.

  • Piperidine Ring Protons (C3-C6): The chemical shifts and coupling constants of the other piperidine ring protons will also be affected by the conformation, although the differences may be less pronounced than for the H2 proton.

Table 1: Predicted ¹H NMR Chemical Shift and Coupling Constant Differences

Protontrans-2-(Cyclohexylmethyl)piperidine (Predicted)cis-2-(Cyclohexylmethyl)piperidine (Predicted)Rationale for Difference
Piperidine H2 Upfield shift, large J-couplings (8-12 Hz)Downfield shift, small J-couplings (2-5 Hz)Axial vs. Equatorial orientation
Piperidine H6eq Downfield shiftUpfield shiftAnisotropic effect of the C2 substituent
Piperidine H6ax Upfield shiftDownfield shiftAnisotropic effect of the C2 substituent
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra provide complementary information for stereochemical assignment. The chemical shifts of the carbon atoms in the piperidine and cyclohexane rings are influenced by steric compression, also known as the gamma-gauche effect.

Key Diagnostic Regions in ¹³C NMR:

  • Piperidine C2, C4, and C6:

    • Trans Isomer: In the diequatorial conformation, steric hindrance is minimized. The chemical shifts of the piperidine carbons will be in a "normal" range for substituted piperidines.

    • Cis Isomer: The axial orientation of the cyclohexylmethyl group will cause steric compression with the axial protons on C4 and C6 of the piperidine ring. This gamma-gauche effect will cause the signals for C2, C4, and C6 to be shielded and appear at a more upfield chemical shift compared to the trans isomer.

  • Cyclohexyl C1' and Methylene Bridge Carbon: The chemical shifts of the cyclohexyl carbon attached to the piperidine (C1') and the methylene bridge carbon will also be sensitive to the overall conformation of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Differences

Carbontrans-2-(Cyclohexylmethyl)piperidine (Predicted)cis-2-(Cyclohexylmethyl)piperidine (Predicted)Rationale for Difference
Piperidine C2 Downfield shiftUpfield shift (γ-gauche effect)Equatorial vs. Axial substituent
Piperidine C4 Downfield shiftUpfield shift (γ-gauche effect)Equatorial vs. Axial substituent
Piperidine C6 Downfield shiftUpfield shift (γ-gauche effect)Equatorial vs. Axial substituent

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While NMR is the primary tool for stereochemical differentiation, IR and MS can provide confirmatory data.

  • Infrared Spectroscopy: The IR spectra of the cis and trans isomers are expected to be very similar, as they contain the same functional groups. Both will show characteristic N-H stretching vibrations (for the secondary amine) around 3300-3500 cm⁻¹, C-H stretching vibrations for the aliphatic rings just below 3000 cm⁻¹, and C-N stretching vibrations in the 1000-1200 cm⁻¹ region. Subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹) due to the different vibrational modes of the two diastereomers, but these are generally not sufficient for unambiguous assignment without authentic reference spectra.

  • Mass Spectrometry: Electron ionization (EI) mass spectra of the cis and trans isomers are also expected to be very similar, as they are constitutional isomers with the same molecular weight. They will likely exhibit the same molecular ion peak (M⁺) and similar fragmentation patterns. The primary fragmentation pathways will involve cleavage of the piperidine and cyclohexane rings. While subtle differences in the relative abundances of fragment ions might exist due to the different stereochemistry influencing the stability of the fragment ions, these differences are typically not pronounced enough for reliable isomer differentiation.

Experimental Protocols

For researchers aiming to synthesize and characterize these isomers, the following protocols provide a general framework.

Synthesis and Isomer Separation

A common route to 2-substituted piperidines is the catalytic hydrogenation of the corresponding substituted pyridine. This reaction often yields a mixture of cis and trans isomers, with the cis isomer frequently being the major product due to the directing effect of the catalyst surface.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(cyclohexylmethyl)pyridine in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or rhodium on alumina (Rh/Al₂O₃).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Workup: Filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.

  • Isomer Separation: The diastereomers can be separated by fractional crystallization of their salts (e.g., hydrochlorides or tartrates) or by column chromatography on silica gel.

Spectroscopic Analysis Workflow

G cluster_0 Synthesis & Separation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Synthesis Synthesis Separation Separation Synthesis->Separation Crude Mixture Isomer_A Isolated Isomer A Separation->Isomer_A Isomer_B Isolated Isomer B Separation->Isomer_B NMR_A ¹H & ¹³C NMR Isomer_A->NMR_A IR_A IR Spectroscopy Isomer_A->IR_A MS_A Mass Spectrometry Isomer_A->MS_A NMR_B ¹H & ¹³C NMR Isomer_B->NMR_B IR_B IR Spectroscopy Isomer_B->IR_B MS_B Mass Spectrometry Isomer_B->MS_B Comparison Comparative Analysis NMR_A->Comparison NMR_B->Comparison Assignment Stereochemical Assignment (cis vs. trans) Comparison->Assignment

Caption: Workflow for the synthesis, separation, and spectroscopic analysis of 2-(Cyclohexylmethyl)piperidine isomers.

Conclusion

The unambiguous differentiation of the cis and trans isomers of 2-(Cyclohexylmethyl)piperidine relies heavily on a detailed analysis of their NMR spectra. The distinct conformational preferences of the two isomers give rise to characteristic differences in the chemical shifts and coupling constants of the piperidine ring protons and carbons. By understanding the principles of conformational analysis and applying the predictive models outlined in this guide, researchers can confidently assign the stereochemistry of these and related substituted piperidine compounds. While IR and mass spectrometry provide valuable supporting data, NMR remains the cornerstone for stereochemical elucidation in this class of molecules. This guide provides a comprehensive framework to aid scientists in their research and development endeavors involving substituted piperidine scaffolds.

References

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1623. [Link]

  • Iorio, M. A., et al. (1991). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine. Journal of Medicinal Chemistry, 34(8), 2615-2623. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4433338, 2-(Cyclohexylmethyl)piperidine. Retrieved from [Link]

  • Lasne, M. C., et al. (2002). Stereoselective synthesis of cis- and trans-2,6-disubstituted piperidines. Tetrahedron Letters, 43(35), 6177-6180.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Fulop, F. (2001). Saturated heterocycles, part 2: six-membered rings. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 1049-1087). Elsevier.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Rubtsov, A. E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7594. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.